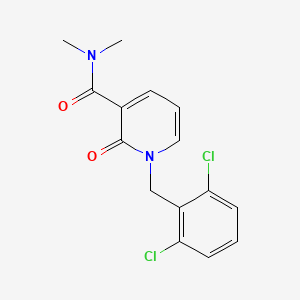

1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, conditions, catalysts, and the yield of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Spectroscopic Applications

Spectroscopic Investigation of Dihydronicotinamides : Fischer, Fleckenstein, and Hönes (1988) synthesized model compounds including N,N-dimethyl-1(N)-(2,6-dichlorobenzyl)-1,4-dihydronicotinamide to study natural coenzymes' conformation, absorption, and fluorescence using 1H NMR, UV/VIS absorption, and fluorescence spectroscopy. Their research provides insights into the effective conjugation and conformational preferences in solution, contributing to our understanding of coenzyme behavior in biological systems (Fischer, Fleckenstein, & Hönes, 1988).

Polymer Science

New Polyamides with Aromatic Diamines : Faghihi and Mozaffari (2008) developed novel polyamides through polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, exploring materials science applications. These polyamides exhibit significant thermal stability and solubility, indicating potential for high-performance polymers in industrial applications (Faghihi & Mozaffari, 2008).

Heterocyclic Chemistry

Heterocyclic Synthesis Using Enaminonitriles : Fadda et al. (2012) utilized enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in generating diverse heterocyclic frameworks. This research underscores the role of similar compounds in expanding the toolkit for heterocyclic synthesis, which is crucial for developing new pharmaceuticals and materials (Fadda et al., 2012).

Antimicrobial Activity

Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides : Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains. This study highlights the potential of these compounds in addressing critical needs in antimicrobial resistance (Moraski et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-18(2)14(20)10-5-4-8-19(15(10)21)9-11-12(16)6-3-7-13(11)17/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCDILXOQPPUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2979832.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)

![Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate](/img/structure/B2979837.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B2979840.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2979844.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979845.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)

![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide](/img/structure/B2979854.png)